molecular formula C7H6F3N5 B154645 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine CAS No. 1744-14-5

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Cat. No.: B154645
CAS No.: 1744-14-5
M. Wt: 217.15 g/mol
InChI Key: ULPNHMMJISXCBK-UHFFFAOYSA-N
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Description

This compound has a high affinity for the P2Y14 receptor, which is involved in immune response and inflammation. Its molecular formula is C7H6F3N5, and it has a molecular weight of 217.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves diazotization of the corresponding 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . The yields can be improved by protecting the purine N-9 position during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis and process development services provided by chemical companies. These methods ensure the compound is produced in large quantities with high purity, suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethyl group can be displaced by nucleophiles under specific conditions.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution reactions: The purine ring can undergo substitution reactions at different positions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include fluoroboric acid for fluorodediazoniation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of protective groups to enhance selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a synthetic intermediate for the preparation of other fluorinated purines and nucleosides.

    Biology: Studied for its interactions with the P2Y14 receptor, which plays a role in immune response and inflammation.

    Medicine: Potential therapeutic applications due to its high affinity for specific receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and compounds with unique physicochemical properties.

Mechanism of Action

The mechanism of action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine involves its interaction with the P2Y14 receptor. This receptor is part of the purinergic signaling pathway, which regulates various physiological processes, including immune response and inflammation. By binding to this receptor, the compound can modulate these processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropurine: Another fluorinated purine with similar biological activities.

    6-Trifluoromethylpurine: Shares the trifluoromethyl group at the 6-position but lacks the methyl group at the 9-position.

    2,6-Difluoropurine: Contains fluorine atoms at both the 2- and 6-positions, offering different physicochemical properties.

Uniqueness

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine is unique due to its specific substitution pattern, which confers distinct biological activities and physicochemical properties. Its high affinity for the P2Y14 receptor sets it apart from other similar compounds, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

9-methyl-6-(trifluoromethyl)purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNHMMJISXCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290157
Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1744-14-5
Record name 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine
Source CAS Common Chemistry
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Record name NSC 67092
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Record name NSC67092
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Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Record name 9-methyl-6-(trifluoromethyl)-9H-purin-2-amine
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